molecular formula C28H29N3O5S B2514522 N-(3,4-Dimethoxyphenyl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide CAS No. 865657-50-7

N-(3,4-Dimethoxyphenyl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide

Cat. No.: B2514522
CAS No.: 865657-50-7
M. Wt: 519.62
InChI Key: MTTQMJXVQVRTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethoxyphenyl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide is a useful research compound. Its molecular formula is C28H29N3O5S and its molecular weight is 519.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O5S/c1-17-6-8-18(9-7-17)26-28(31-27(30-26)19-10-12-21(33-2)23(14-19)35-4)37-16-25(32)29-20-11-13-22(34-3)24(15-20)36-5/h6-15H,16H2,1-5H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTQMJXVQVRTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-Dimethoxyphenyl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including anticancer effects, enzyme inhibition, and structure-activity relationships.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C24H28N4O4S
  • Molecular Weight : 484.56 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives of imidazole have shown significant activity against various cancer cell lines. In a study evaluating the antiproliferative effects of imidazole-containing compounds, several derivatives exhibited IC50 values in the nanomolar range against human cancer cell lines, suggesting that modifications to the imidazole ring can enhance biological activity .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (nM)
Compound ASNU1677.4
Compound BKG125.3
N-(3,4-Dimethoxyphenyl) derivativeH19755.3

Enzyme Inhibition

The compound's structure suggests potential inhibitory activity against various kinases. For example, compounds with similar structures have been reported to inhibit fibroblast growth factor receptors (FGFR) and epidermal growth factor receptors (EGFR) effectively. The structure-activity relationship indicates that modifications at specific positions on the imidazole ring can lead to enhanced inhibitory potency against these targets .

Table 2: Enzyme Inhibition Potency

Target EnzymeIC50 (nM)
FGFR169.1
EGFR T790M5.3

Case Studies

In a notable case study, researchers screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The study identified several promising candidates with significant growth inhibition against various cancer types. The compound under review was among those highlighted for further development due to its structural novelty and biological activity .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that:

  • Dimethoxy Substituents : Enhance lipophilicity and potentially improve cellular uptake.
  • Imidazole Ring Modifications : Influence selectivity towards specific kinase targets.
  • Sulfanyl Group : May contribute to increased potency through interaction with target enzymes.

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step protocols:

  • Imidazole ring formation : Condensation of precursors (e.g., glyoxal, ammonia) under controlled pH and temperature .
  • Sulfanyl group introduction : Reaction with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) using bases like triethylamine .
  • Acetamide formation : Acylation with appropriate acetyl chlorides under anhydrous conditions . Optimization focuses on solvent choice (e.g., THF or DCM), temperature (60–120°C), and catalysts (e.g., palladium for cross-coupling) to achieve yields >75% .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton/carbon environments (e.g., dimethoxy phenyl protons at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~550–600) .
  • High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95%) using reverse-phase C18 columns .

Q. What preliminary biological screening methods are recommended for this compound?

  • Enzyme inhibition assays : Test interactions with kinases or cytochrome P450 isoforms using fluorometric/colorimetric substrates .
  • Antimicrobial screening : Disc diffusion assays against S. aureus or E. coli at concentrations of 10–100 µM .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC50 values .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

  • Multi-dimensional NMR : Use HSQC/HMBC to resolve overlapping signals (e.g., distinguishing imidazole vs. aromatic protons) .
  • X-ray crystallography : Resolve ambiguous NOE correlations by obtaining single-crystal structures .
  • Isotopic labeling : Track reaction intermediates in complex pathways (e.g., 13C-labeled precursors) .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Substituent variation : Synthesize analogs with modified methoxy/methyl groups to assess impact on bioactivity .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs .
  • Free-Wilson analysis : Quantify contributions of individual substituents to activity using regression models .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–80°C for 48 hours .
  • LC-MS/MS monitoring : Detect degradation products (e.g., sulfoxide formation or imidazole ring cleavage) .
  • Accelerated stability testing : Store at 25°C/60% RH for 6 months to simulate shelf-life .

Q. What in silico strategies identify potential biological targets for this compound?

  • Molecular docking : Screen against Protein Data Bank (PDB) targets (e.g., EGFR or COX-2) using AutoDock Vina .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors .
  • Network pharmacology : Integrate target prediction (e.g., SwissTargetPrediction) with pathway enrichment analysis .

Q. How can synthetic yields be improved without compromising purity?

  • Flow chemistry : Enhance reaction efficiency via continuous flow reactors with real-time monitoring .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yields >80% .
  • Catalyst optimization : Use Pd/Cu nanocatalysts for Suzuki-Miyaura couplings to minimize byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.